molecular formula C18H19NO B12868900 Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)- CAS No. 383185-74-8

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)-

Cat. No.: B12868900
CAS No.: 383185-74-8
M. Wt: 265.3 g/mol
InChI Key: LYTJWPZPRXOKNY-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole is an organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of a biphenyl group substituted with methyl groups and an oxazole ring. It is a white to off-white solid that is insoluble in water but soluble in organic solvents like benzene and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole is unique due to the presence of both the biphenyl and oxazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .

Properties

CAS No.

383185-74-8

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

4,4-dimethyl-2-[4-(4-methylphenyl)phenyl]-5H-1,3-oxazole

InChI

InChI=1S/C18H19NO/c1-13-4-6-14(7-5-13)15-8-10-16(11-9-15)17-19-18(2,3)12-20-17/h4-11H,12H2,1-3H3

InChI Key

LYTJWPZPRXOKNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(CO3)(C)C

Origin of Product

United States

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